molecular formula C6H8O3 B3048125 5-hydroxy-3,4-dimethylfuran-2(5H)-one CAS No. 1575-54-8

5-hydroxy-3,4-dimethylfuran-2(5H)-one

Cat. No.: B3048125
CAS No.: 1575-54-8
M. Wt: 128.13 g/mol
InChI Key: NVXHBLAEBCZZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-3,4-dimethylfuran-2(5H)-one is an organic compound with the molecular formula C6H8O3 It is a furan derivative, characterized by a furan ring substituted with hydroxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 5-hydroxy-3,4-dimethylfuran-2(5H)-one involves the oxidation of furan using oxone as the sole oxidant and water as the solvent . This method is simple, efficient, and scalable, making it suitable for industrial applications.

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic route as described above. The use of oxone and water ensures that the process is environmentally friendly and cost-effective, which is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3,4-dimethylfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The hydroxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxone in water is commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.

    Substitution: Various reagents, depending on the desired substitution, can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

5-Hydroxy-3,4-dimethylfuran-2(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials due to its unique properties.

Mechanism of Action

The mechanism of action of 5-hydroxy-3,4-dimethylfuran-2(5H)-one involves its interaction with molecular targets and pathways in biological systems. The hydroxy group can form hydrogen bonds, while the furan ring can participate in π-π interactions. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2(5H)-furanone: Similar structure but lacks the methyl groups.

    3,4-Dimethylfuran: Lacks the hydroxy group.

    Furan-2(5H)-one: Lacks both the hydroxy and methyl groups.

Uniqueness

5-Hydroxy-3,4-dimethylfuran-2(5H)-one is unique due to the presence of both hydroxy and methyl groups on the furan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

1575-54-8

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

2-hydroxy-3,4-dimethyl-2H-furan-5-one

InChI

InChI=1S/C6H8O3/c1-3-4(2)6(8)9-5(3)7/h5,7H,1-2H3

InChI Key

NVXHBLAEBCZZHH-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC1O)C

Canonical SMILES

CC1=C(C(=O)OC1O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.